molecular formula C17H14ClNO2S B5667093 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole

4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole

Cat. No. B5667093
M. Wt: 331.8 g/mol
InChI Key: OXTHFCVLLNTNRZ-UHFFFAOYSA-N
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Description

The thiazole derivatives, including 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole, are of significant interest in the field of medicinal chemistry due to their diverse biological activities and structural significance in various chemical compounds. They exhibit intriguing physical and chemical properties, making them a focal point of scientific research.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves cyclization reactions and can vary based on substituents and reaction conditions. While specific synthesis pathways for 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole are not detailed, similar compounds have been synthesized through various reagents and conditions, leading to the formation of structurally related thiazole compounds (Shivananju Nanjunda-Swamy et al., 2005).

Molecular Structure Analysis

Thiazole derivatives exhibit unique molecular structures characterized by single-crystal X-ray diffraction. The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets. The crystal and molecular structure can be characterized by spectroscopic techniques and analyzed for bond lengths, angles, and torsion angles, aiding in the understanding of its three-dimensional conformation (Nagaraju Kerru et al., 2019).

Chemical Reactions and Properties

The chemical behavior of thiazole derivatives, including reactions with various reagents and under different conditions, leads to a range of products. The reactivity can be influenced by the substituents on the thiazole ring. However, specific reactions for 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole are not provided in the available literature.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystalline structure contribute to the compound's applications and handling. While specific data on 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole is limited, related compounds show defined crystalline structures and relevant physical characteristics that can be inferred for similar compounds (B. Kariuki et al., 2021).

properties

IUPAC Name

4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c1-20-15-8-5-12(9-16(15)21-2)17-19-14(10-22-17)11-3-6-13(18)7-4-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTHFCVLLNTNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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